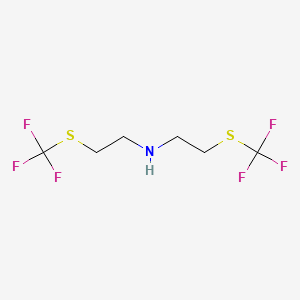

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine

Description

Properties

Molecular Formula |

C6H9F6NS2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-(trifluoromethylsulfanyl)-N-[2-(trifluoromethylsulfanyl)ethyl]ethanamine |

InChI |

InChI=1S/C6H9F6NS2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2 |

InChI Key |

FREAGSXHPAGADH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(F)(F)F)NCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the reaction of 2-trifluoromethylsulfanyl-ethylamine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoromethylthio Group

The -SCF₃ moiety exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions. For example:

-

Thiol-Disulfide Exchange : The -SCF₃ group can participate in thiol-disulfide exchange reactions with thiols (RSH) in the presence of oxidizing agents, forming mixed disulfides .

-

Halogenation : Reaction with halogenating agents (e.g., N-bromosuccinimide) may replace the -SCF₃ group with halogens, though this requires strong Lewis acid catalysts .

Key Factors Influencing Reactivity :

-

The strong electron-withdrawing nature of -SCF₃ reduces nucleophilic attack at sulfur.

-

Steric hindrance from the ethyl chain further limits substitution kinetics .

Amine-Centric Reactions

The primary amine group drives condensation and coordination reactions:

Kabachnik–Fields Reaction

This three-component reaction involves amines, carbonyl compounds, and phosphites to form α-aminophosphonates. For Bis-(2-trifluoromethylsulfanyl-ethyl)-amine:

-

Mechanism :

-

Example :

This reaction proceeds at ambient temperatures in ethyl acetate, with yields up to 96% .

Protonation/Deprotonation

The amine’s basicity (pKₐ ≈ 8–10) allows pH-dependent solubility:

-

Protonated Form : Soluble in acidic aqueous solutions.

-

Deprotonated Form : Lipid-soluble, facilitating organic-phase reactions .

Cyclization and Heterocycle Formation

Electron-withdrawing -SCF₃ groups promote intramolecular cyclization:

-

Reaction with Alkynes : Analogous to bis(triflyl)ethylated compounds, the amine may undergo 6-endo-dig cyclization with terminal alkynes to form fluorinated heterocycles (e.g., isocoumarins) .

Conditions : Catalyst-free, room temperature, regioselective .

Example :

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

Research indicates that bis-(2-trifluoromethylsulfanyl-ethyl)-amine may serve as a precursor for synthesizing novel pharmaceuticals. The trifluoromethyl groups contribute to the compound's metabolic stability, potentially leading to improved therapeutic profiles in drug candidates. Studies are ongoing to explore its interactions with various biological targets, which could elucidate its mechanism of action and optimize its efficacy in therapeutic applications.

Biological Activity

The compound is being investigated for its biological activity, particularly in relation to its binding affinity with enzymes or receptors. This research is crucial for understanding how the trifluoromethylsulfanyl groups influence the compound's interactions at the molecular level.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile reagent in synthetic pathways .

Reactivity and Mechanism

The reactivity of this compound stems from its functional groups. The trifluoromethylthio moiety can participate in nucleophilic substitution reactions, while the amine group allows for protonation and deprotonation processes that affect solubility and reactivity under different conditions.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is used in producing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other chemical formulations that require enhanced performance characteristics.

Case Studies

Research studies have highlighted the potential of this compound in various applications:

-

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound demonstrated promising results in developing new antimicrobial agents. The derivatives exhibited significant inhibitory activity against bacterial strains, suggesting potential therapeutic applications . -

Case Study 2: Organic Synthesis Techniques

Another investigation explored the use of this compound as a reagent in multi-step organic syntheses. The study reported high yields and purity of products when employing this compound as a key intermediate, showcasing its utility in complex synthetic routes .

Mechanism of Action

The mechanism by which Bis-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological activities.

Comparison with Similar Compounds

Substituent-Driven Property Variations

Key Compounds for Comparison:

Nitrogen Mustards (HN-1, HN-2, HN-3)

- Structure: Bis-(2-chloroethyl)amine derivatives.

- Properties: High reactivity due to labile chloroethyl groups; vesicant and cytotoxic effects (used in chemotherapy).

- Contrast: Replacing -Cl with -S-CF₃ in the target compound likely reduces electrophilicity and toxicity while improving stability .

Bis-(1(2)H-Tetrazol-5-yl)-Amine (BTA)

- Structure: High-nitrogen compound with tetrazole rings.

- Properties: Density = 1.82 g/cm³; thermal stability up to 220°C; insensitive to impact/friction.

- Contrast: The target compound’s -S-CF₃ groups may lower density but enhance lipophilicity (logP ~7.5, inferred from ) compared to BTA’s polar tetrazole rings .

Bis[2-(2-pyridylsulfanyl)ethyl]amine

Physicochemical Properties

Biological Activity

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound features a bis(trifluoromethyl)sulfanyl group, which enhances its reactivity and biological potential. The presence of trifluoromethyl groups is known to influence the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

Synthesis

Recent studies have developed efficient synthetic routes for producing this compound. One notable method involves the reaction of 2-ethynylbenzoates with trifluoromethanesulfonyl chloride under mild conditions, leading to high yields of the desired product. This method avoids the use of harsh reagents and complex procedures, making it attractive for further pharmaceutical applications .

The biological activity of this compound has been linked to its interaction with various biological targets. Molecular docking studies indicate that it may inhibit human acetylcholinesterase (hAChE), an enzyme critical in neurotransmission. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases .

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines. The compound was shown to reduce cell death and improve cell viability in models of neurotoxicity.

- Antimicrobial Activity : Research has indicated that compounds similar to this compound possess significant antibacterial properties. For instance, studies on related ionic liquids have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in antimicrobial applications .

- Antitumoral Properties : Preliminary investigations into the antitumoral activity of this compound have revealed promising results. The compound demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis-(2-trifluoromethylsulfanyl-ethyl)-amine, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloroethylamine and trifluoromethylsulfanyl groups under inert atmospheres. Key steps include:

- Using a polar aprotic solvent (e.g., THF) with a strong base (e.g., NaH) to deprotonate the amine .

- Temperature control (0–5°C) to minimize side reactions like oxidation of the sulfanyl group .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Critical for confirming the presence and environment of trifluoromethyl groups (δ ~ -60 to -80 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]<sup>+</sup> at m/z calculated for C5H9F6NS2: 285.02) .

- FT-IR : Identifies N-H stretches (~3300 cm<sup>-1</sup>) and C-S vibrations (~650 cm<sup>-1</sup>) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group .

- Moisture sensitivity : Use desiccants (e.g., molecular sieves) in sealed containers to avoid hydrolysis .

- Long-term stability : Monitor via periodic <sup>1</sup>H NMR to detect decomposition (e.g., amine oxidation to nitro derivatives) .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how does it compare to structurally related ligands?

- Methodological Answer :

- Ligand design : The sulfur and nitrogen donor sites enable chelation with transition metals (e.g., Ru, Pd). Compare to bis-(2-pyridyl)amine ( ), which has stronger π-backbonding but lower electron-withdrawing effects .

- Catalytic applications : In ruthenium complexes, it facilitates dehydrogenation reactions (e.g., ethanol to acetaldehyde). Activity is enhanced by trifluoromethyl groups improving oxidative stability .

- Experimental validation : Conduct cyclic voltammetry to assess redox stability and compare catalytic turnover numbers (TONs) with analogs .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states for nucleophilic substitutions or redox reactions .

- Solvent effects : Include PCM models to simulate THF or DCM environments, which influence reaction barriers .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

- Methodological Answer :

- Variable analysis : Systematically test parameters like solvent polarity (e.g., DMF vs. THF) or counterion effects (e.g., Li<sup>+</sup> vs. Na<sup>+</sup>) .

- In situ monitoring : Use <sup>19</sup>F NMR to track intermediates and identify side reactions (e.g., trifluoromethyl group cleavage) .

- Meta-analysis : Compare datasets from multiple studies (e.g., PubChem, NIST) to identify trends in substituent effects .

Comparative and Safety Considerations

Q. How does the compound’s bioactivity compare to non-fluorinated amines in biochemical assays?

- Methodological Answer :

- Chelation studies : Use UV-Vis titration to measure binding constants (Ka) with metal ions (e.g., Cu<sup>2+</sup>). Fluorinated amines often show higher Ka due to electron-withdrawing effects .

- Toxicity screening : Perform MTT assays on cell lines; note that trifluoromethyl groups may reduce membrane permeability compared to methyl analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact .

- Waste disposal : Neutralize residual amine with dilute HCl before incineration to avoid releasing toxic fumes (e.g., HF) .

- Spill management : Absorb with vermiculite and treat with 10% NaOH solution to hydrolyze reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.